N,N-Diphenyl-4-methoxybenzamide
Overview
Description
N,N-Diphenyl-4-methoxybenzamide is an organic compound with the molecular formula C20H17NO2. It is known for its white to almost white crystalline appearance and has a melting point of approximately 140°C . This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
This compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
As a biochemical used in proteomics research , it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Result of Action
As a biochemical used in proteomics research , it may influence protein expression or function, but specific effects are currently unknown.
Preparation Methods
The synthesis of N,N-Diphenyl-4-methoxybenzamide typically involves the reaction of aniline with p-anisoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
C6H5NH2+C8H7ClO2→C20H17NO2+HCl
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.
Chemical Reactions Analysis
N,N-Diphenyl-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions, where it can be replaced by other substituents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
N,N-Diphenyl-4-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
N,N-Diphenyl-4-methoxybenzamide can be compared with other similar compounds such as N,N-Diphenylbenzamide and N,N-Diphenyl-4-hydroxybenzamide. While these compounds share a similar core structure, the presence of different substituents (e.g., methoxy, hydroxy) can significantly influence their chemical reactivity and biological activity. This compound is unique due to its methoxy group, which can participate in specific interactions and reactions not observed with other substituents.
Similar compounds include:
- N,N-Diphenylbenzamide
- N,N-Diphenyl-4-hydroxybenzamide
- N,N-Diphenyl-4-chlorobenzamide
These comparisons highlight the importance of substituent effects on the properties and applications of these compounds.
Biological Activity
Overview
N,N-Diphenyl-4-methoxybenzamide (CAS No. 16034-40-5) is an organic compound with the molecular formula CHNO. It has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.
- Molecular Weight : 303.36 g/mol
- Appearance : White to almost white crystalline powder
- Melting Point : Approximately 140°C
This compound functions primarily as a biochemical agent in proteomics research. Its interactions with proteins can lead to significant biological effects, including enzyme inhibition and modulation of protein-ligand interactions .
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes, which may have implications for therapeutic uses. For instance, it has been studied for its potential as an inhibitor of histone deacetylases (HDACs), which play a critical role in regulating gene expression and are implicated in cancer progression .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has shown promise in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis and cell cycle arrest. The compound's structure allows it to interact with specific targets within cancer cells, enhancing its efficacy as a therapeutic agent .
Antimicrobial Activity
The compound has been tested for antimicrobial properties against various bacterial and fungal strains. In comparative studies, derivatives of benzamides similar to this compound exhibited varying degrees of activity, suggesting that modifications to the benzamide structure can enhance antimicrobial efficacy .
Binding Studies
A study investigated the binding interactions of this compound with bovine serum albumin (BSA) using fluorescence spectroscopy. The results indicated that the compound binds to BSA through a static quenching process, revealing binding constants that suggest a strong interaction between the compound and the protein .
Antioxidant Activity
In addition to its enzyme inhibition and antimicrobial properties, this compound has also been evaluated for antioxidant activity. Compounds related to it showed significant scavenging effects on free radicals, indicating potential benefits in oxidative stress-related conditions .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
N,N-Diphenylbenzamide | Benzamide | Moderate anticancer activity |
N,N-Diphenyl-4-hydroxybenzamide | Hydroxy-substituted | Enhanced antimicrobial activity |
N,N-Diphenyl-4-chlorobenzamide | Chlorinated | Variable enzyme inhibition |
This table highlights how variations in substituents on the benzamide core can significantly influence biological activities.
Properties
IUPAC Name |
4-methoxy-N,N-diphenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-19-14-12-16(13-15-19)20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVALSXYCLDABKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342823 | |
Record name | N,N-Diphenyl-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16034-40-5 | |
Record name | N,N-Diphenyl-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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